2,3-Dibromonaphthalene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of multiple fused aromatic rings. 2,3-Dibromonaphthalene belongs to this family as a derivative of naphthalene (B1677914), the simplest PAH, featuring two bromine atoms attached to the 2 and 3 positions of the naphthalene core. cymitquimica.com This specific arrangement, known as vicinal dihalogenation, makes it a particularly valuable intermediate for further chemical modifications, especially for extending the aromatic system through annulation reactions—the process of adding a new ring to an existing one. researchgate.netd-nb.info
The structure of this compound is characterized by a stable aromatic system, which contributes to its relatively low reactivity compared to aliphatic compounds. cymitquimica.com X-ray diffraction analysis has revealed that in its crystalline state, the molecules pack in an ordered herringbone pattern. ossila.com This ordered structure is significant for its applications in materials science, particularly as a host matrix for other molecules. ossila.com
Significance as a Versatile Synthetic Intermediate
The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate. cymitquimica.com The two bromine substituents are key to its utility, as they can be readily replaced or participate in various coupling reactions, providing a gateway to more complex molecular architectures. cymitquimica.comossila.com
Key synthetic applications include:
Synthesis of Advanced PAHs: It serves as a foundational building block for synthesizing larger and more complex PAHs and materials for organic electronics and photovoltaics. ossila.comresearchgate.net The bromine atoms provide reactive sites for facile coupling reactions, allowing for the construction of extended π-conjugated systems. ossila.com For instance, it has been used in the synthesis of substituted dibenz[a,c]anthracenes and is a precursor for creating vicinally diiodinated PAHs, which are also important synthetic intermediates. ossila.comd-nb.inforesearchgate.net
Palladium-Catalyzed Annulation: The compound is a key reactant in palladium-catalyzed annulation reactions to produce polycyclic aromatic dicarboximides (PADIs). acs.org These reactions, which involve a cascade of Suzuki-Miyaura cross-coupling and direct C-H arylation, are used to create a broad series of planar and even curved PADIs with applications in functional materials. acs.org
Generation of Reactive Intermediates: this compound can be used to generate highly reactive intermediates like 2,3-naphthalyne, which can then be trapped in cycloaddition reactions to form new ring systems. ossila.com
The demand for this compound is underscored by the development of multiple synthetic routes to obtain it, reflecting its importance to the chemical community. d-nb.info
Current Research Frontiers and Unresolved Challenges
Current research continues to explore new applications for this compound, pushing the frontiers of materials science and physical chemistry.
Research Frontiers:
Host-Guest Systems for Single-Molecule Studies: One of the most promising areas of research is its use as a crystalline host for fluorescent guest molecules, such as dibenzoterrylene (DBT). researchgate.net The well-defined crystal structure of this compound provides a stable and ordered environment for single guest molecules. ossila.com This host-guest system (DBT in DBN) is notable for exhibiting a large linear Stark effect, where the absorption and fluorescence of the guest molecule can be tuned by an external electric field. researchgate.net This property is valuable for developing fluorescent emitters that are highly sensitive to electric fields, with potential applications in probing weak fields and in quantum technologies. ossila.comresearchgate.net
Synthesis of Novel Carbon Scaffolds: Researchers have utilized this compound in the synthesis of highly warped, heptagon-containing sp² carbon scaffolds, demonstrating its utility in creating non-planar PAH structures with unique electronic and structural properties. ossila.com
Unresolved Challenges:
Synthetic Efficiency and Selectivity: While several synthetic routes to this compound exist, challenges remain concerning atom economy, reaction conditions such as high temperatures, and reaction times. d-nb.info
Side Product Formation: In subsequent reactions, such as boron/bromine exchange to create other dihalogenated naphthalenes, there can be issues with selectivity, sometimes leading to the formation of undesired, triply brominated side products. d-nb.info Overcoming these challenges to improve the efficiency and selectivity of both its synthesis and its subsequent reactions is an ongoing area of research.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₀H₆Br₂ | cymitquimica.comossila.comnih.govnist.gov |
| Molecular Weight | 285.97 g/mol | ossila.comnih.govnist.gov |
| CAS Number | 13214-70-5 | cymitquimica.comossila.comnih.govnist.gov |
| Appearance | White to off-white or pale yellow powder/crystals | cymitquimica.comossila.comossila.com |
| Melting Point | 142 °C | ossila.comossila.com |
| Boiling Point | 341.7 °C | ossila.com |
| UV max | 286 nm | chemicalbook.com |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTILXPRQNNYDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157372 | |
| Record name | Naphthalene, 2,3-dibromo- | |
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Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13214-70-5 | |
| Record name | 2,3-Dibromonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13214-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Naphthalene, 2,3-dibromo- | |
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| Record name | Naphthalene, 2,3-dibromo- | |
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| Record name | 2,3-Dibromonaphthalene | |
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Advanced Synthetic Methodologies for 2,3 Dibromonaphthalene
Regioselective Bromination Strategies
Achieving the desired 2,3-disubstitution pattern on the naphthalene (B1677914) ring through direct bromination is often complicated by the formation of multiple isomers. Consequently, researchers have devised both direct and indirect methods to control the regioselectivity of the bromination process.
Direct Bromination of Naphthalene Derivatives
The direct bromination of unsubstituted naphthalene typically yields a mixture of isomers, with 1-bromonaphthalene (B1665260) and subsequent 1,4- and 1,5-dibromonaphthalene (B1630475) being the major products under many conditions. mdpi.com Achieving a high yield of 2,3-dibromonaphthalene through this route is challenging due to the inherent reactivity of the different positions on the naphthalene ring.
However, the use of structured solid catalysts, such as certain clays (B1170129) and silica-aluminas, has shown promise in influencing the regioselectivity of naphthalene dibromination. mdpi.comresearchgate.net While these methods have been successfully applied to selectively produce other dibromonaphthalene isomers like the 1,4- and 1,5-isomers, the selective synthesis of the 2,3-isomer via direct bromination of naphthalene remains a significant hurdle. mdpi.com
Bromination through Precursor Compounds (e.g., 1,4-Diaminonaphthalene)
An alternative and often more regioselective strategy involves the use of precursor compounds where the desired substitution pattern is established before the introduction of the bromine atoms. A notable example is the synthesis starting from 2,3-diaminonaphthalene. chemicalbook.com This diamine can be synthesized and then subjected to diazotization followed by a Sandmeyer-type reaction using a bromide source, such as copper(I) bromide, to install the bromine atoms at the 2 and 3 positions. This method provides a high degree of regiocontrol, as the positions of the bromine atoms are predetermined by the amino groups in the precursor.
Another precursor-based approach starts with this compound-1,4-dione. researchgate.net The synthesis of this dione (B5365651) can be achieved through various methods, and its subsequent reduction can potentially yield this compound. However, the reaction of this compound-1,4-dione with primary amines has been shown to result in monosubstituted aminonaphthoquinones, highlighting the reactivity of the quinone system. researchgate.net
Cycloaromatization and Annulation Approaches
Building the naphthalene ring system with the desired bromine atoms already in place is a powerful strategy that circumvents the regioselectivity issues of direct bromination. Cycloaromatization and annulation reactions offer elegant pathways to construct the this compound core.
Diels-Alder and Retro-Diels-Alder Pathways
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a robust method for constructing six-membered rings. wikipedia.orgsigmaaldrich.com A synthetic route to this compound can involve the Diels-Alder reaction of a suitably substituted diene and dienophile. For example, the reaction between an aryne and a diene can lead to the formation of a dihydronaphthalene derivative, which can then be aromatized. sigmaaldrich.com
A more direct application involves the protection of one ring of naphthalene via a Diels-Alder reaction, as mentioned previously. After selective bromination of the unreacted ring, a thermally induced retro-Diels-Alder reaction regenerates the aromatic system, yielding this compound. d-nb.infowikipedia.org This sequence, while multi-stepped, offers a viable, albeit sometimes low-yielding, pathway to the target molecule. d-nb.info
Bergman Cycloaromatization Reactions
The Bergman cycloaromatization is a powerful reaction that converts an enediyne into a highly reactive p-benzyne diradical, which can then be trapped to form an aromatic ring. organic-chemistry.org This methodology has been applied to the synthesis of substituted naphthalenes. For instance, a precursor containing a benzene (B151609) ring with two adjacent ethynyl (B1212043) groups can undergo cycloaromatization in the presence of a trapping agent to form the second aromatic ring of the naphthalene system. thieme-connect.de
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound is highly dependent on the careful optimization of reaction parameters. This includes the choice of solvent, catalyst, temperature, and reaction time, all of which can significantly impact the yield and purity of the final product.
In palladium-catalyzed cross-coupling reactions, which are often used to build complex molecules from precursors like dibromonaphthalenes, the choice of ligand and solvent is critical. For instance, in the synthesis of polycyclic aromatic dicarboximides from a dibromonaphthalene dicarboximide, a systematic screening of ligands and solvents revealed that using PCy₃·HBF₄ as the ligand and 1-chloronaphthalene (B1664548) as the solvent at 160 °C gave the highest yield of the annulated product. acs.org
Similarly, in the direct bromination of naphthalene, reaction conditions can be tuned to favor certain isomers. While not yet optimized for this compound, studies have shown that using specific solid catalysts can lead to high yields of other isomers like 1,4-dibromonaphthalene. mdpi.com For example, the reaction of naphthalene with bromine over an acidic amorphous silica-alumina catalyst gives a high yield of the 1,4-isomer. mdpi.com
The optimization of continuous flow synthesis has also emerged as a valuable technique for improving reaction efficiency and safety, particularly in industrial settings. chemrxiv.org Parameters such as residence time, temperature, and catalyst concentration can be finely controlled to maximize yield and minimize waste. chemrxiv.org
Below is a table summarizing various synthetic approaches to dibromonaphthalene derivatives and the reported yields, illustrating the impact of different methodologies and conditions.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Naphthalene | Hexachlorocyclopentadiene (2 equiv.), then Br₂, then thermal retro-Diels-Alder | This compound | 20 (overall) | d-nb.info |
| ortho-Phthalaldehyde | Multi-step sequence including Corey-Fuchs, HBr elimination, and Bergman cyclization | This compound | 30 (overall) | d-nb.info |
| 1,2,4,5-Tetrabromobenzene (B48376) | Monolithiation in the presence of furan | Dibromoepoxynaphthalene intermediate | - | d-nb.info |
| This compound-1,4-dione | (pyridine-2-yl)methanamine, DCM, 26°C | 2-amino-3-bromonaphthalene-1,4-dione | 33.1 | researchgate.net |
| Dibromonaphthalene dicarboximide and naphthalene-1-boronic acid (pinacol)ester | [Pd₂(dba)₃]·CHCl₃, PCy₃·HBF₄, Cs₂CO₃, 1-chloronaphthalene, 160°C | Annulated product | 88 | acs.org |
Atom Economy and Green Chemistry Considerations in Synthesis
The synthesis of this compound provides a clear illustration of the evolution of chemical processes toward greater efficiency and environmental compatibility, core tenets of green chemistry. acs.orgjocpr.com The various routes developed for its preparation show significant differences in their adherence to principles like atom economy, waste prevention, and the use of less hazardous substances. d-nb.infocolab.ws
The ortho-phthalaldehyde route, while offering a better yield at 30%, is a multi-step synthesis that likely generates considerable waste through various reagents and intermediates. d-nb.info In contrast, the benzyne (B1209423) route from 1,2,4,5-tetrabromobenzene is the most efficient of these three classical methods, with a 62% yield, suggesting a better, though not ideal, atom economy. d-nb.info
More modern synthetic approaches aim to address these shortcomings. The method starting from 1,4-diaminonaphthalene is a prime example of a greener alternative. google.com It reports a high yield of over 90% and results in a high-purity product. The described reaction conditions are mild, and it is claimed to produce few byproducts, thus minimizing waste and reducing environmental pollution. google.com Such improvements align with the green chemistry principle of preventing waste rather than treating it after it has been created. acs.org
Another green chemistry consideration is the reduction of derivatives and protecting groups, which often require additional reaction steps and increase waste. acs.org The synthesis via 1,4-diaminonaphthalene appears more streamlined compared to the route involving the protection and deprotection of the naphthalene ring. google.comd-nb.info Furthermore, the development of catalytic processes is a central goal of green chemistry. acs.org While not explicitly detailed as catalytic in the provided sources, syntheses with higher yields and fewer side products, like the deamination route, are often indicative of more selective and efficient chemical transformations. google.com
The following table compares the synthetic methodologies based on green chemistry principles.
| Method | Reported Yield | Green Chemistry Considerations | Reference |
| Diels-Alder Protection | 20% | Low yield; uses hazardous/environmentally malignant reagents (hexachlorocyclopentadiene); high temperatures required. d-nb.info | d-nb.info |
| ortho-Phthalaldehyde Annulation | 30% | Moderate yield; multi-step process likely generates significant waste. d-nb.info | d-nb.info |
| Benzyne Intermediate | 62% | Highest yield among the three classical methods, suggesting better atom economy. d-nb.info | d-nb.info |
| Deamination of 1,4-Diamino-2,3-dibromonaphthalene | ≥90% | High yield; mild reaction conditions; few byproducts; low environmental pollution. google.com | google.com |
Reactivity and Functional Group Transformations of 2,3 Dibromonaphthalene
Carbon-Halogen Bond Activation and Cross-Coupling Reactions
The C-Br bonds in 2,3-dibromonaphthalene are amenable to activation by transition metal catalysts, particularly palladium, facilitating a host of cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. In the case of this compound and its derivatives, this reaction allows for the introduction of aryl or vinyl substituents.
Research has demonstrated the utility of this reaction for synthesizing complex aromatic structures. For instance, palladium-catalyzed Suzuki-Miyaura coupling of 2,3-dibromonaphthoquinone with various arylboronic acids provides a convenient route to 2,3-diaryl-1,4-naphthoquinones. epa.gov Similarly, dibromonaphthalene dicarboximides can undergo palladium-catalyzed annulation with naphthalene-1-boronic acid pinacol (B44631) ester. acs.org A systematic optimization of this latter reaction identified a catalyst system of [Pd₂(dba)₃]·CHCl₃ with a PCy₃·HBF₄ ligand and Cs₂CO₃ as the base in 1-chloronaphthalene (B1664548) as the solvent, achieving high yields. acs.org
The reaction can be controlled to achieve either mono- or di-substitution, which is a key aspect of its synthetic utility. The synthesis of 2,3,5,6-tetraalkoxy-dibenz[a,c]anthracenes has been accomplished through a Suzuki coupling of an appropriate dibromonaphthalene with a boronate ester, followed by an oxidative cyclization. frontiersin.org The conditions for this transformation involved 5 mol% of Pd(PPh₃)₄ and potassium carbonate in a toluene/ethanol (B145695) mixture. frontiersin.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
| Dibromonaphthalene dicarboximide | Naphthalene-1-boronic acid (pinacol)ester | [Pd₂(dba)₃]·CHCl₃, PCy₃·HBF₄, Cs₂CO₃ | Annulated polycyclic aromatic dicarboximide | 88% | acs.org |
| Dibromonaphthalene | Boronate ester | Pd(PPh₃)₄, K₂CO₃ | 2,3,5,6-Tetraalkoxy-dibenz[a,c]anthracene precursor | Good | frontiersin.org |
| 1,7-Dibromonaphthalene | Boronic acids | Transition metal catalysts | 7-Aryl-1-bromonaphthalene | Predominantly at 7-position | nih.gov |
This table presents examples of Suzuki-Miyaura coupling reactions involving dibromonaphthalene derivatives. Note that the regioselectivity in non-symmetrical dibromonaphthalenes, such as the 1,7-isomer, is influenced by steric and electronic factors, with coupling often favoring the less hindered position. nih.gov
The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl halide, is another important palladium-catalyzed transformation applicable to this compound derivatives. organic-chemistry.orgwikipedia.org This reaction typically uses a palladium catalyst along with a copper(I) co-catalyst and an amine base. wikipedia.org
Studies on 2,3-dibromo-1,4-naphthoquinone (B88232) show its successful participation in Sonogashira cross-coupling with terminal alkynes to produce diyne derivatives, which have been evaluated for biological activity. A concise method for synthesizing various heterocycle-fused naphthoquinones from this compound-1,4-dione also employs an initial Sonogashira coupling step. researchgate.net
Beyond Sonogashira coupling, other palladium-catalyzed reactions are utilized. The Heck reaction, which couples the halide with an alkene, has been used in synthetic sequences involving dibromonaphthalene derivatives. researchgate.net Furthermore, palladium-catalyzed amination reactions (Buchwald-Hartwig type) are crucial for synthesizing N-heteroacenes. However, the coupling of un-activated aromatic halides like this compound with aromatic diamines can be challenging and requires carefully optimized conditions, such as the use of specialized Buchwald-type ligands like RuPhos. umich.edu
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
| Sonogashira Coupling | 2,3-Dibromo-1,4-naphthoquinone | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst | Diyne derivative of naphthoquinone | |
| Buchwald-Hartwig Amination | This compound | Aromatic diamine | Pd₂(dba)₃, RuPhos | N,N'-dihydro-tetraazapentacene precursor | umich.edu |
| Heck Reaction | Dibromo ossila.comhelicene | Alkene | Palladium catalyst | Alkenyl-substituted helicene | researchgate.net |
This table summarizes various palladium-catalyzed transformations of dibromonaphthalene and related derivatives.
Nucleophilic Substitution Reactions
The bromine atoms on the naphthalene (B1677914) ring can act as leaving groups in nucleophilic aromatic substitution (SNAAr) reactions. vulcanchem.com However, these reactions often require either highly activated substrates or strong nucleophiles.
Direct nucleophilic substitution on this compound is less common than cross-coupling reactions. More frequently, such substitutions are performed on activated derivatives like 2,3-dibromo-1,4-naphthoquinone. The electron-withdrawing carbonyl groups of the quinone moiety activate the C-Br bonds towards nucleophilic attack. For example, the reaction of 2,3-dibromo-1,4-naphthoquinone with (pyridine-2-yl)methanamine can lead to the formation of 2-amino-3-bromonaphthalene-1,4-dione. espublisher.com This reaction proceeds via a Michael addition of the amine, followed by the elimination of a hydrogen bromide molecule. espublisher.com
Formation of Naphthalyne Intermediates
A significant reaction pathway for this compound involves its conversion into the highly reactive aryne intermediate, 2,3-naphthalyne. acs.org Arynes are neutral, highly strained species containing a formal triple bond within an aromatic ring, making them powerful intermediates for forming new rings via cycloaddition reactions.
The generation of 2,3-naphthalyne from this compound is conveniently achieved by treatment with a strong base, such as phenyllithium. acs.orgtcichemicals.comtcichemicals.com The organolithium reagent performs a bromine-lithium exchange, followed by the elimination of lithium bromide to form the aryne.
Once generated, the 2,3-naphthalyne intermediate can be trapped in situ with various dienes in a Diels-Alder reaction. For example, its cycloaddition with 2-methylisoindole (B3351157) affords a naphthacenimine, which can be further converted to naphthacene. acs.org This methodology provides a powerful two-step sequence for the linear annulation of the naphthalene ring system. acs.org
| Aryne Precursor | Reagent | Intermediate | Trapping Agent | Product | Reference |
| This compound | Phenyllithium | 2,3-Naphthalyne | 2-Methylisoindole | Naphthacenimine | acs.org |
| This compound | Phenyllithium | 2,3-Naphthalyne | Furan | Anthracene (after heteroatom bridge extrusion) | acs.org |
This table illustrates the generation of 2,3-naphthalyne from this compound and its subsequent trapping in cycloaddition reactions.
Oxidative Transformations to Naphthoquinone Derivatives
While direct oxidation of the this compound aromatic system to a naphthoquinone is not a straightforward process, derivatives of 2,3-dibromo-1,4-naphthoquinone can be synthesized from this compound through a multi-step sequence.
One documented pathway involves an initial electrophilic nitration of this compound using a mixture of nitric acid and sulfuric acid to yield 2,3-dibromo-5-nitronaphthalene. rsc.org This nitro-derivative is then subjected to a series of functional group manipulations:
Reduction: The nitro group is reduced to an amine using tin and hydrochloric acid.
Diazotization: The resulting amine is converted to a diazonium salt with sodium nitrite (B80452) and hydrochloric acid.
Hydrolysis: The diazonium salt is hydrolyzed to introduce a hydroxyl group.
Oxidation: The final oxidation step, often carried out using Fremy's salt, yields the corresponding 1,4-naphthoquinone (B94277) derivative, such as 6,7-dibromo-1,4-naphthoquinone. rsc.org
Alternatively, other brominated naphthoquinones can be prepared from naphthalene precursors, where oxidation of a 1,4-dihydroxy intermediate is a key step. The oxidation of 1,4-diols to 1,4-diones is efficiently achieved using reagents like pyridinium (B92312) chlorochromate (PCC). researchgate.net
Chemo- and Regioselective Functionalization Strategies
Achieving chemo- and regioselectivity is a central challenge in the functionalization of di- and polyhalogenated aromatic compounds. For this compound, both bromine atoms are in β-positions and are electronically similar, making selective mono-functionalization challenging. However, strategies exist to control the extent and position of the reaction.
Chemoselectivity (mono- vs. di-substitution) in cross-coupling reactions can often be controlled by carefully managing the reaction stoichiometry. Using a limited amount of the coupling partner (e.g., one equivalent of boronic acid in a Suzuki coupling) can favor the formation of the mono-substituted product.
Regioselectivity becomes critical when the two halogen atoms are in inequivalent positions, as in 1,7-dibromonaphthalene. In such cases, palladium-catalyzed cross-coupling reactions tend to occur at the less sterically hindered 7-position (a β-position), while reactions like bromine-lithium exchange are often directed to the more sterically hindered but electronically different 1-position (an α-position). nih.gov While the two bromines in this compound are electronically similar, subtle differences in their steric environment or coordination to a catalyst can potentially be exploited. For instance, the presence of a nearby substituent can influence the rate of oxidative addition of palladium to a specific C-Br bond, thereby directing the regiochemical outcome of a coupling reaction. rsc.org
The development of advanced catalyst systems with tailored ligands is crucial for achieving high selectivity. acs.orgumich.edu For example, the use of bulky phosphine (B1218219) ligands can favor mono-arylation in Suzuki couplings. The ability to selectively functionalize one C-Br bond while leaving the other intact for subsequent transformations is key to the synthesis of complex, unsymmetrical naphthalene derivatives. nih.gov
Spectroscopic and Computational Elucidation of 2,3 Dibromonaphthalene and Its Derivatives
Quantum Chemical and Computational Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and reactivity of 2,3-dibromonaphthalene and its derivatives. nih.govnih.gov This computational method allows for the detailed analysis of molecular orbitals, charge distribution, and the prediction of reaction sites.
DFT calculations are instrumental in determining the molecular geometry of the ground state. For related compounds like 2,6-dibromonaphthalene (B1584627), DFT methods such as B3LYP with various basis sets (e.g., 6-311G(d,p)) have been successfully used to find the most stable conformation. ahievran.edu.tr Such calculations reveal key structural parameters, including bond lengths and angles, which are foundational for understanding the molecule's behavior.
A critical aspect of electronic structure modeling is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govahievran.edu.tr A smaller energy gap suggests that a molecule is more easily excited and thus more reactive. nih.gov For naphthalene (B1677914) derivatives, DFT calculations provide insights into these energy levels, helping to predict their behavior in chemical reactions. ahievran.edu.tr
Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers), thereby predicting how the molecule will interact with other reagents. ahievran.edu.tr This is particularly useful in understanding the reactivity of this compound in substitution and addition reactions.
Reactivity descriptors derived from DFT calculations offer quantitative measures of chemical reactivity. These descriptors, including chemical potential (µ), hardness (η), and the global electrophilicity index (ω), provide a framework for comparing the reactivity of different molecules. nih.gov
Table 1: Key Electronic Properties and Reactivity Descriptors Calculated by DFT
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. ahievran.edu.tr | Indicates chemical reactivity and stability. |
| Chemical Potential (µ) | The negative of electronegativity. | Measures the escaping tendency of an electron from a stable system. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is less reactive. |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. |
In studies of derivatives like this compound-1,4-dione, DFT has been used to analyze the products of reactions with amines, confirming the structures of the resulting compounds. espublisher.comespublisher.com These combined experimental and theoretical approaches provide a comprehensive understanding of the electronic factors governing the reactivity of these systems.
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry provides powerful methodologies for exploring the intricate pathways of chemical reactions involving this compound and its derivatives. By mapping the potential energy surface (PES), researchers can identify intermediates, transition states, and the energy barriers that separate them, offering a detailed, mechanistic understanding of a reaction. arxiv.org
The process begins with the identification of all relevant stationary points on the PES, including reactants, products, and any intermediates. arxiv.org For reactions such as the formation of naphthalene from smaller precursors, DFT methods (like M06-2X/cc-pvtz) are employed to calculate the energies of these species. kaust.edu.sa The structures connecting these minima are the transition states (TS), which represent the highest energy point along the reaction coordinate. Locating these transition states is crucial, as the energy difference between the reactant and the TS (the activation energy) determines the reaction rate.
For example, in the reaction of this compound-1,4-dione with pyridylamines, unexpected products were formed. espublisher.com Computational analysis helps to rationalize the formation of these products by proposing plausible reaction mechanisms and calculating the energetic feasibility of each step. This involves modeling bond-breaking and bond-forming processes and the structural changes that occur as the reaction progresses.
Once the entire reaction pathway, including all intermediates and transition states, is mapped out, kinetic analysis can be performed. Theories such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used in conjunction with the calculated PES to determine temperature- and pressure-dependent reaction rate constants. kaust.edu.sa This allows for a direct comparison between theoretical predictions and experimental kinetic data.
The study of reaction pathways is not limited to product formation. It can also be used to understand and avoid the formation of undesired side products by identifying the pathways that lead to them and suggesting modifications to reaction conditions that would disfavor these routes. arxiv.org
Table 2: Components of a Computed Reaction Pathway
| Component | Definition | Computational Goal |
|---|---|---|
| Reactant(s) | The starting material(s) of the reaction. | Geometry optimization to find the energy minimum. |
| Intermediate(s) | A stable species formed during the reaction that exists for a finite lifetime. | Geometry optimization to locate local minima on the PES. |
| Transition State (TS) | The highest energy structure along the reaction coordinate between two minima. | Locate the first-order saddle point on the PES. |
| Product(s) | The final species formed in the reaction. | Geometry optimization to find the energy minimum. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Calculate energy barriers to predict reaction kinetics. |
Prediction and Interpretation of Spectroscopic Properties
Computational methods are indispensable for the prediction and interpretation of the spectroscopic properties of this compound. By simulating spectra, researchers can assign experimental features to specific molecular structures and electronic transitions, providing a deeper understanding of the molecule's quantum-mechanical properties.
Vibrational Spectroscopy: DFT calculations are widely used to predict the infrared (IR) and Raman spectra of molecules. ahievran.edu.trresearchgate.net By computing the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. For 2,6-dibromonaphthalene, a close isomer of this compound, calculated frequencies were scaled to correct for anharmonicity and systematic errors in the computational method, showing good agreement with experimental IR and Raman spectra. ahievran.edu.tr The nature of the vibrational modes can be analyzed in detail using techniques like Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode. researchgate.net
NMR Spectroscopy: Theoretical calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. ahievran.edu.tr Methods like the Gauge-Independent Atomic Orbital (GIAO) method are employed, and the results are often compared with experimental values obtained in solution (e.g., in DMSO). ahievran.edu.tr This comparison helps in the definitive assignment of resonances in complex experimental spectra.
Electronic Spectroscopy: The absorption and emission properties of this compound are governed by its electronic excited states. Theoretical analysis using quantum chemistry methods can elucidate the nature of these states. researchgate.net For single crystals of this compound, time-dependent DFT (TD-DFT) calculations have been used to analyze the absorption and fluorescence spectra. These studies revealed that the electronic transition between singlet states has an intermolecular charge transfer (CT) character. researchgate.net The vibronic structure observed in high-resolution phosphorescence spectra can also be simulated, although accurate modeling may require including the effects of the crystal environment. researchgate.net The analysis of HOMO-LUMO transitions provides a basis for interpreting UV-Visible spectra, as the absorption maxima often correspond to electronic transitions between these frontier orbitals. ahievran.edu.tr
Table 3: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters | Computational Method Example |
|---|---|---|
| Infrared (IR) & Raman | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP/6-311G(d,p)) |
| NMR | ¹H and ¹³C Chemical Shifts | GIAO-DFT |
| UV-Visible | Excitation Energies, Oscillator Strengths | TD-DFT |
| Fluorescence/Phosphorescence | Emission Energies, Vibronic Structure | TD-DFT, Quantum Chemistry Methods |
Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Lattice Effects
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the collective behavior of molecules, providing insight into the intermolecular interactions and crystal lattice effects that govern the properties of solid-state this compound. nih.govresearchgate.net MD simulations model the motions of atoms and molecules over time, allowing for the exploration of dynamic processes and the structure of condensed phases. researchgate.net
The crystal structure of this compound has been determined by X-ray diffraction to be an ordered, herringbone packing arrangement. ossila.com This specific packing is the result of a delicate balance of weak, directional intermolecular forces, such as van der Waals interactions and electrostatic interactions between the bromine and hydrogen atoms of neighboring molecules. MD simulations can be used to model these forces and understand how they give rise to the observed crystal structure. nih.gov
MD simulations are particularly valuable for understanding how the crystal environment influences molecular properties. For instance, the simulation of the phosphorescence spectrum of this compound required calculations that included the entire crystal unit cell, which contains eight molecules, to accurately reproduce the experimental details. researchgate.net This highlights the importance of intermolecular coupling and crystal lattice effects on the spectroscopic properties of the molecule. The simulations can model how the collective electronic states of the crystal, known as excitons, are formed and how they influence absorption and emission. researchgate.net
Furthermore, MD simulations can be used to study dynamic processes within the crystal. This includes the calculation of lattice vibrations (phonons) and how they couple to the electronic states of the molecules. bohrium.com For the parent molecule, naphthalene, MD simulations have been used to predict the steady-state crystal shape when grown from solution, demonstrating the ability of these simulations to connect microscopic interactions to macroscopic properties. rsc.org
By simulating the crystal lattice, MD can provide information on structural and dynamic properties that are often difficult to probe experimentally. nih.gov This includes the study of defects, the dynamics of guest molecules within the host lattice, and the conformational flexibility of molecules in the solid state. ossila.comnih.gov
Table 4: Applications of MD Simulations for this compound
| Application Area | Information Obtained | Relevance |
|---|---|---|
| Crystal Packing | Preferred molecular orientations, unit cell parameters. | Explains the observed crystal structure and polymorphism. |
| Intermolecular Forces | Quantification of van der Waals and electrostatic interactions. | Determines the cohesive energy and stability of the crystal. nih.gov |
| Spectroscopic Properties | Environmental effects on absorption/emission spectra. | Explains spectral shifts and splitting observed in the solid state. researchgate.net |
| Lattice Dynamics | Calculation of phonon modes and thermal motion. | Provides insight into the mechanical and thermal properties of the crystal. bohrium.com |
Applications of 2,3 Dibromonaphthalene in Advanced Materials and Supramolecular Architectures
Building Blocks for Organic Electronic Materials
2,3-Dibromonaphthalene is a key intermediate for synthesizing more complex molecular structures intended for use in organic electronics. ossila.com The two bromine atoms are reactive sites, enabling facile carbon-carbon bond formation through various cross-coupling reactions. ossila.com This "building-block" approach allows for the systematic construction of large, π-conjugated systems with tailored electronic and optical properties necessary for advanced electronic devices. ossila.comtcichemicals.com Naphthalene-based materials are sought after in organic electronics due to the inherent stability and favorable electronic properties of the naphthalene (B1677914) core. oled-intermediates.commdpi.com
Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), this compound serves as an important precursor for the synthesis of functional materials. ossila.comgoogle.com While not typically used as the final light-emitting or charge-transporting material itself, its derivatives are integral to creating the complex molecular architectures required in OLED devices. oled-intermediates.com The bromine substituents allow for the attachment of other molecular fragments, leading to the creation of novel emitters, host materials, or charge-transport molecules. researchgate.net Naphthalene derivatives are widely used in the OLED industry to enhance device performance, stability, and color purity. oled-intermediates.commdpi.com The synthesis of advanced OLED materials, such as those exhibiting Thermally Activated Delayed Fluorescence (TADF), often involves building upon core structures like naphthalene. rsc.org
Organic Field-Effect Transistors (OFETs)
This compound is classified as a material intermediate for Organic Field-Effect Transistors (OFETs). ossila.com The performance of OFETs is critically dependent on the molecular structure and solid-state packing of the organic semiconductor. By using this compound as a starting scaffold, chemists can synthesize extended, planar, and highly conjugated molecules. These larger molecules can self-assemble into ordered thin films, which is crucial for efficient charge transport. The ability to build upon the naphthalene core allows for the fine-tuning of electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to optimize transistor performance. rsc.orgnih.gov
Organic Photovoltaic Materials
The utility of this compound extends to the realm of organic photovoltaics (OPVs). ossila.com It is a building block for the synthesis of polycyclic aromatic hydrocarbons and other complex molecules that function as donor or acceptor materials in the active layer of solar cells. ossila.com The development of low bandgap polymers, which can absorb a broader range of the solar spectrum, is a key area of research in OPVs. spiedigitallibrary.org Synthetic strategies often involve the polymerization of monomer units, which can be derived from precursors like this compound. spiedigitallibrary.orgnih.gov For instance, coupling reactions starting from brominated aromatics are standard methods for creating the conjugated polymers used in bulk heterojunction solar cells. nih.gov
Host Matrices for Fluorescent Molecules in Solid-State Systems
Beyond its role as a synthetic precursor, this compound is highly valued for its properties as a crystalline host material. ossila.com It forms well-ordered single crystals that can incorporate guest molecules, providing a rigid and precisely defined environment. This host-guest chemistry is particularly useful for fundamental studies of fluorescent molecules in the solid state. ossila.comresearchgate.net
| Application Area | Specific Use | Key Enabling Property |
|---|---|---|
| Organic Electronic Materials | OLEDs | Serves as a precursor for complex emitters and transport materials via cross-coupling reactions. ossila.comoled-intermediates.com |
| OFETs | Acts as a building block for extended π-conjugated semiconductor molecules. ossila.comnih.gov | |
| Organic Photovoltaics | Used to synthesize donor/acceptor molecules and low bandgap polymers. ossila.comspiedigitallibrary.org | |
| Supramolecular Architectures | Single Molecule Spectroscopy | Forms a rigid, transparent, and well-ordered crystalline matrix for fluorescent guest molecules. nih.govresearchgate.net |
| Host-Guest Systems | Exhibits a herringbone crystal packing motif that directs the orientation of guest molecules. ossila.comresearchgate.net |
Single Molecule Spectroscopy in Crystalline Hosts
Single-molecule spectroscopy is a powerful technique for probing the properties of individual molecules without the averaging effects of an ensemble. This compound crystals serve as an excellent host matrix for such studies. nih.govacs.org When a fluorescent guest molecule, such as terrylene or dibenzoterrylene (DBT), is doped into a this compound crystal, it becomes isolated within the rigid lattice. ossila.comnih.gov This minimizes spectral fluctuations and allows for the observation of extremely narrow and stable optical transitions. researchgate.net
Detailed research has been conducted on the effects of the this compound host on the properties of guest molecules. For example, studies have demonstrated a strong, matrix-induced linear Stark effect for the centrosymmetric dibenzoterrylene molecule when embedded in a this compound crystal. nih.govresearchgate.net This effect, where the molecule's absorption frequency shifts linearly with an applied electric field, arises because the host crystal lattice breaks the symmetry of the guest molecule, inducing a permanent electric dipole moment. nih.gov
Role of Crystal Packing (e.g., Herringbone Pattern) in Host-Guest Interactions
The crystal structure of this compound is characterized by a herringbone packing motif. ossila.comresearchgate.net In this arrangement, the planar naphthalene molecules are not stacked face-to-face (π-stacked) but are arranged edge-to-face, similar to the pattern of bricks in a herringbone floor. This specific packing is driven by a combination of weak, directional intermolecular forces, including C–H⋯Br, Br⋯Br, and C–H⋯π interactions. researchgate.nethw.ac.uk
This well-defined supramolecular architecture plays a crucial role in host-guest interactions. hw.ac.ukmdpi.com The herringbone structure creates a highly ordered and rigid local environment for any embedded guest molecules. rsc.org Research has shown that this host environment can direct the orientation of the guest. For instance, single molecules of terrylene incorporated into a this compound crystal are forced to adopt a similar herringbone arrangement, guided by the host lattice. ossila.com This precise control over the position and orientation of guest molecules is essential for reproducible spectroscopic measurements and for understanding the fundamental physics of light-matter interactions at the single-molecule level. mpg.de
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P b c a nih.gov |
| a | 11.692 Å nih.gov |
| b | 7.545 Å nih.gov |
| c | 20.193 Å nih.gov |
| α | 90.00° nih.gov |
| β | 90.00° nih.gov |
| γ | 90.00° nih.gov |
| Z (Molecules per unit cell) | 8 nih.gov |
Precursors for Complex Polycyclic Aromatic Hydrocarbons
This compound is a pivotal building block in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). Its two adjacent bromine atoms provide reactive sites for facile coupling reactions, enabling the systematic construction of larger, more intricate aromatic structures for advanced materials science. ossila.com The vicinal dibromo substitution pattern is particularly advantageous for creating specific annulated and extended topologies that are otherwise difficult to access.
Synthesis of Extended π-Conjugated Systems
The extension of π-conjugated systems is fundamental to the development of organic electronic materials. This compound serves as a valuable precursor for creating such systems through various cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are commonly employed to append aryl, vinyl, or other unsaturated moieties at the 2- and 3-positions of the naphthalene core.
These reactions allow for the precise elongation of the conjugated path, which directly influences the electronic and photophysical properties of the resulting molecule. For instance, the Suzuki-Miyaura cross-coupling of this compound derivatives with arylboronic acids can yield 2,3-diaryl-1,4-naphthoquinones, which are themselves important chromophores and intermediates. The ability to introduce a wide range of functional groups through these coupling strategies enables the fine-tuning of properties like absorption/emission wavelengths, charge carrier mobility, and energy levels, making these extended π-systems suitable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). ossila.com
A summary of representative coupling reactions used to create extended π-conjugated systems from dibromonaphthalene precursors is presented below.
| Coupling Reaction | Catalyst/Reagents | Type of Bond Formed | Resulting Structure |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | Aryl-substituted naphthalenes |
| Stille | Pd(PPh₃)₄ | C(sp²)-C(sp²) | Naphthalenes with stannylated groups |
| Heck | Pd(OAc)₂ / Phosphine (B1218219) Ligand | C(sp²)-C(sp²) | Vinyl-substituted naphthalenes |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Amine Base | C(sp²)-C(sp) | Alkynyl-substituted naphthalenes |
Construction of Naphthalocyanines and Related Macrocycles
Naphthalocyanines (Ncs) are structural analogues of phthalocyanines with an extended π-system, leading to strong absorption in the near-infrared (NIR) region. This property makes them highly desirable for applications in photodynamic therapy, NIR sensing, and optical data storage. This compound is a key starting material for the synthesis of precursors to 2,3-naphthalocyanines.
Formation of Helicenes and Other Chiral Architectures
Helicenes are polycyclic aromatic hydrocarbons consisting of ortho-fused benzene (B151609) or other aromatic rings that adopt a helical, and therefore chiral, structure. Their unique chiroptical properties make them promising candidates for applications in asymmetric catalysis, chiral sensing, and circularly polarized luminescence (CPL).
This compound is a strategic precursor for the synthesis of helicenes, particularly espublisher.comhelicene derivatives. A common and powerful strategy involves a reaction sequence that utilizes an intramolecular Heck reaction (IMHR) to form the critical helical turn. The IMHR is a palladium-catalyzed coupling of an aryl halide with an alkene within the same molecule, which is highly effective for constructing strained cyclic systems. wikipedia.orgchim.it
In a typical synthetic approach, this compound is first functionalized at one of the bromine positions with a vinyl-containing side chain via a Suzuki-Miyaura coupling. The resulting intermediate, which contains both an aryl bromide and a tethered alkene, is then subjected to the intramolecular Heck reaction. This key cyclization step forges the new ortho-fused ring, inducing the non-planar, helical twist characteristic of helicenes. The remaining bromine atom can be used for further functionalization. This method allows for the creation of tertiary and quaternary stereocenters, which is essential for building complex chiral architectures. chim.it
Synthetic Sequence for espublisher.comHelicene Derivative:
| Step | Reaction Type | Starting Material Fragment | Key Transformation | Resulting Feature |
| 1 | Suzuki-Miyaura Coupling | This compound | Attachment of a vinyl-aryl group | Precursor with aryl bromide and alkene |
| 2 | Intramolecular Heck Reaction | Aryl-alkene precursor | Palladium-catalyzed ring closure | Formation of the helical core |
| 3 | Further Functionalization | Brominated helicene core | Suzuki-Miyaura or other coupling | Addition of desired substituents |
Catalytic Applications and Ligand Synthesis
The unique electronic properties and rigid scaffold of the naphthalene core, combined with the reactive handles provided by the bromine atoms, make this compound and its derivatives excellent platforms for ligand synthesis. These ligands can coordinate with various transition metals to form complexes with potential applications in catalysis and chemical sensing.
A notable example is the synthesis of aminonaphthoquinone ligands from this compound-1,4-dione. The reaction of this dione (B5365651) with primary amines, such as (pyridine-2-yl)methanamine, results in the formation of monosubstituted aminonaphthoquinones. espublisher.com These compounds act as ligands capable of detecting transition metal and heavy metal ions. The resulting ligand, 2-((pyridine-2-yl)methylamino)-3-bromonaphthalene-1,4-dione (designated as 2MPA), was synthesized with a yield of 36.8%. espublisher.com
Synthesis and Investigation of Analogues and Derivatives of 2,3 Dibromonaphthalene
Design Principles for Functional Diversification
The functional diversification of 2,3-dibromonaphthalene is guided by several key principles aimed at tuning its molecular properties for specific applications. The bromine atoms on the naphthalene (B1677914) core are the primary anchor points for modification, acting as leaving groups in various cross-coupling reactions. This allows for the introduction of a wide range of substituents, thereby altering the electronic structure, steric profile, and intermolecular interactions of the parent molecule.
A primary strategy involves palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings. nih.gov These reactions are highly efficient for forming new carbon-carbon bonds, allowing the attachment of aryl, alkyl, or alkynyl groups. acs.orgacs.org The choice of substituent is critical:
Electronic Effects: Introducing electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels of the naphthalene system. This is a fundamental design principle for developing organic semiconductor materials used in applications like organic field-effect transistors (OFETs) and organic photovoltaics. nih.govossila.com
Steric Effects: The size and shape of the new substituents influence the crystal packing and solid-state morphology of the resulting compounds. ossila.com For instance, the herringbone packing of this compound itself makes it a suitable host for fluorescent PAH molecules. ossila.com Altering this packing through derivatization can control the intermolecular electronic coupling, which is crucial for charge transport in organic electronic devices.
Extended Conjugation: Fusing additional aromatic rings or creating conjugated polymeric structures extends the π-system of the naphthalene core. This typically leads to a red-shift in absorption and emission spectra, a desirable feature for creating new dyes, sensors, and optoelectronic materials. researchgate.net
By strategically selecting the coupling partners and reaction conditions, chemists can engineer molecules with specific properties, transforming the simple this compound scaffold into complex, functional materials.
Synthesis of Halogenated Naphthalene Isomers and Analogues (e.g., Diiodinated PAHs)
The synthesis of various halogenated naphthalene isomers and other polycyclic aromatic hydrocarbons is essential for expanding the toolkit of molecular building blocks. While this compound is a valuable starting material, other halogenated analogues, particularly iodinated and polyfluorinated derivatives, offer different reactivity profiles and physical properties.
The direct halogenation of naphthalene often leads to a mixture of isomers. For example, the bromination of naphthalene with bromine over KSF clay can produce 1,4,6-tribromonaphthalene or, with more bromine, a mixture of tetrabromonaphthalenes. cardiff.ac.uk Regioselective synthesis, therefore, often requires more sophisticated, multi-step approaches.
A notable strategy for creating vicinally diiodinated polycyclic aromatic hydrocarbons (I₂-PAHs) involves a boron/iodine exchange. researchgate.net This method allows for the selective installation of two adjacent iodine atoms, which are more reactive than bromine atoms in many coupling reactions. The synthesis proceeds by preparing a diborylated PAH, which is then converted to the diiodinated analogue. researchgate.net
Furthermore, the synthesis of perfluorohalogenated naphthalenes (PFXNaPs) has been developed using Mg amide-mediated halogenation of electron-deficient fluoro-naphthalenes. rsc.orgchemrxiv.org This approach provides good to excellent yields of compounds like 3,6-I₂F₆ naphthalene, which exhibit unique intermolecular π-hole stacking interactions. rsc.org
Below is a summary of selected synthetic methods for halogenated naphthalene analogues.
| Target Compound | Starting Material | Key Reagents/Catalyst | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| 1,4,6-Tribromonaphthalene | Naphthalene | Br₂, KSF clay | Electrophilic Bromination | 66% | cardiff.ac.uk |
| 1,2,4,6-Tetrabromonaphthalene | Naphthalene | Br₂ (4 equiv.), KSF clay | Electrophilic Bromination | 92% | cardiff.ac.uk |
| 2,6-Dibromonaphthalene (B1584627) | Tetrabromonaphthalene mixture | n-Butyllithium | Proto-debromination | 82% (after crystallization) | cardiff.ac.uk |
| Perfluorobromonaphthalene (2b) | F₇ naphthalene (1a) | Br₂, TMP₂Mg·2LiBr | Mg Amide-Mediated Halogenation | 93% | chemrxiv.org |
| Vicinally Diiodinated PAHs | Diborylated PAHs (B₂-PAHs) | I₂, K₂CO₃ | Boron/Iodine Exchange | - | researchgate.net |
Development of Hybrid Naphthalene-Based Systems
This compound and its isomers are crucial building blocks for constructing larger, hybrid molecular systems and polycyclic aromatic hydrocarbons. ossila.com The ability to form two new bonds via sequential or dual cross-coupling reactions makes these compounds ideal for annulation strategies and polymerization.
Palladium-catalyzed annulation reactions are particularly powerful for creating highly substituted naphthalenes and extending the aromatic core. acs.orgacs.org For instance, a palladium-catalyzed [3+3] annulation method has been reported for synthesizing PAHs by coupling a dibromonaphthalene fragment with a PAH boronic ester. rsc.org This approach allows for the systematic construction of complex, and even curved, aromatic surfaces.
In the field of organic electronics, dibromonaphthalene isomers (commonly the 2,6-isomer due to its commercial availability and linear structure) are used to synthesize novel semiconductor materials. nih.gov Through Suzuki or Sonogashira coupling reactions, functional groups can be attached to the naphthalene core to create molecules with high charge carrier mobility. For example, compounds like 2,6-di((E)-styryl)naphthalene (DSN) have been synthesized from 2,6-dibromonaphthalene and used to fabricate thin-film transistors with mobilities as high as 0.53 cm² V⁻¹ s⁻¹. nih.gov These hybrid systems are often combined with other materials, such as copper hexadecafluorophthalocyanine (F₁₆CuPc), to create two-component bilayer devices for ambipolar field-effect transistors. nih.gov
The development of these systems relies on the precise control of synthetic reactions to build complex architectures from simple naphthalene precursors.
| Hybrid System/Derivative | Dibromo-naphthalene Isomer | Reaction Type | Coupling Partner | Application/Significance | Reference |
|---|---|---|---|---|---|
| 2,6-di((E)-styryl)naphthalene (DSN) | 2,6-Dibromonaphthalene | Suzuki Coupling | trans-BETA-styrene boronic acid | Organic Field-Effect Transistors (OFETs) | nih.gov |
| 2,6-di(1H-inden-2-yl)naphthalene (DIN) | 2,6-Dibromonaphthalene | Suzuki Coupling | 1H-indole-2-boronic acid pinacol (B44631) ester | Organic Semiconductor Material | nih.gov |
| 2,6-bis(phenylethynyl)naphthalene (DPEN) | 2,6-Dibromonaphthalene | Sonogashira Coupling | Phenylacetylene | Organic Semiconductor Material | nih.gov |
| Extended Perylene Derivatives | 1,8-Dibromonaphthalene | Palladium-catalyzed [3+3] Annulation | PAH boronic esters | Synthesis of large PAHs | rsc.org |
| Highly Substituted Naphthalenes | Aryl Halides (general) | Palladium-catalyzed Annulation | Internal Alkynes | General synthesis of complex naphthalenes | acs.org |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 2,3-Dibromonaphthalene, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Bromination strategies : Direct bromination of naphthalene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (60–80°C).
- Regioselectivity : Positional selectivity (2,3 vs. 1,4 isomers) can be influenced by steric and electronic factors. Use low-polarity solvents (e.g., CCl₄) to favor 2,3-substitution .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Key considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and optimize catalyst stoichiometry to minimize byproducts.
Q. How is X-ray crystallography employed to determine the molecular structure of this compound, and what parameters are critical during data refinement?
- Experimental design :
- Crystal growth : Slow evaporation of a saturated dichloromethane solution yields thin plates suitable for single-crystal X-ray diffraction .
- Data collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect >2,000 reflections with I > 2σ(I) for accuracy .
- Refinement : Apply SHELXL97 for structure solution. Key parameters include:
- Unit cell dimensions : Orthorhombic system (e.g., a = 5.09 Å, b = 11.93 Å, c = 15.78 Å, α/β/γ = 90°) .
- Hydrogen bonding : Analyze C–H···O and π-π interactions (Table 1 in ).
- Challenges : Address absorption effects (multi-scan correction) and refine anisotropic displacement parameters for heavy atoms (Br).
Advanced Research Questions
Q. How can contradictions in reported toxicological data for this compound be resolved across studies?
- Analysis framework :
- Systematic review : Compare inclusion criteria across studies (e.g., species, exposure routes, health outcomes). For example:
| Parameter | Variability Source |
|---|---|
| Species | Rats vs. mice metabolic differences |
| Exposure route | Oral (bioavailability) vs. dermal (absorption efficiency) |
| Health outcomes | Hepatic effects (AST/ALT levels) vs. renal biomarkers |
| Source: Adapted from . |
- Meta-analysis : Normalize data using dose-response models (e.g., benchmark dose) and adjust for confounding variables (e.g., age, co-exposures) .
- Recommendations : Replicate studies under standardized OECD guidelines and validate analytical methods (e.g., HPLC-MS for metabolite quantification).
Q. What methodologies enable the study of this compound’s photophysical properties in single-molecule optical experiments?
- Experimental approach :
- Crystal doping : Incorporate terrylene (Tr) as a fluorescent probe into 2,3-DBN crystals. Optimize doping concentration (<0.01% wt.) to avoid aggregation .
- Low-temperature spectroscopy : Perform fluorescence excitation spectroscopy at 5 K to resolve single-molecule signals (e.g., 0,0 electronic transition at 184 cm⁻¹) .
- Electric field effects : Measure Stark shifts (Δλ) to detect localized electrons (sensitivity: ~1 e⁻/nm²) .
Q. How do computational models predict the electronic properties of this compound, and what are their limitations?
- Quantum chemical methods :
- DFT calculations : Employ B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and polarizability. Compare with experimental UV-Vis spectra .
- Reaction mechanisms : Simulate bromination pathways using Gaussian09 to identify transition states and activation energies.
- Limitations : Basis set incompleteness for heavy atoms (Br), neglect of solvent effects in gas-phase models, and scalability for large crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
